molecular formula C17H13ClFN3O2 B2465615 N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1115933-32-8

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2465615
CAS No.: 1115933-32-8
M. Wt: 345.76
InChI Key: XDHVATVXEHHUQJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a halogenated aromatic ring (4-chloro-2-fluorophenyl) and a quinazoline-based heterocyclic system. Quinazoline derivatives are widely explored for their biological activities, including kinase inhibition and anticancer properties . The compound’s structure combines electron-withdrawing substituents (Cl, F) with a rigid quinazoline core, which may enhance binding affinity and metabolic stability. This article provides a comparative analysis of this compound with structurally related acetamides, focusing on synthetic routes, substituent effects, and molecular conformations.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVATVXEHHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylquinazolin-4-ol

The quinazoline core is synthesized via cyclocondensation of 2-aminobenzoic acid derivatives. For example, reacting 2-amino-5-methylbenzoic acid with formamide at 160°C yields 2-methylquinazolin-4-one, which is reduced to 2-methylquinazolin-4-ol using sodium borohydride (NaBH₄) in ethanol (Yield: 65–72%).

Etherification with Chloroacetamide

2-Methylquinazolin-4-ol undergoes nucleophilic substitution with chloroacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 6 hours, yielding 2-[(2-methylquinazolin-4-yl)oxy]acetamide (Yield: 68%).

Coupling with 4-Chloro-2-fluoroaniline

The acetamide intermediate is activated using thionyl chloride (SOCl₂) to form the acetyl chloride, which reacts with 4-chloro-2-fluoroaniline in dichloromethane (DCM) at 25°C. Triethylamine (Et₃N) is added to scavenge HCl, affording the final product (Yield: 74%).

Table 1: Reaction Conditions for Method 1

Step Reagents/Conditions Yield (%)
Quinazolin-4-ol synthesis 2-Amino-5-methylbenzoic acid, formamide, 160°C 68
Etherification Chloroacetamide, K₂CO₃, DMF, 80°C 68
Amidation SOCl₂, 4-chloro-2-fluoroaniline, Et₃N 74

Method 2: Quinazoline Ring Formation Followed by Functionalization

Pfitzinger Reaction for Quinazoline Core

Anthranilic acid reacts with methyl isocyanate in acetic acid to form 2-methylquinazolin-4-one. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 2-methylquinazolin-4-ol (Yield: 70%).

Mitsunobu Etherification

The hydroxyl group of 2-methylquinazolin-4-ol reacts with ethyl glycolate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form ethyl 2-[(2-methylquinazolin-4-yl)oxy]acetate. Hydrolysis with NaOH yields the carboxylic acid, which is converted to the acid chloride using oxalyl chloride (Yield: 62% over three steps).

Amide Bond Formation

The acid chloride reacts with 4-chloro-2-fluoroaniline in DCM with Et₃N, yielding the target compound (Yield: 78%).

Table 2: Reaction Conditions for Method 2

Step Reagents/Conditions Yield (%)
Pfitzinger reaction Anthranilic acid, methyl isocyanate, AcOH 70
Mitsunobu etherification Ethyl glycolate, PPh₃, DEAD, THF 62
Amidation Oxalyl chloride, 4-chloro-2-fluoroaniline 78

Method 3: Coupling of Preformed Fragments

Synthesis of 2-Methylquinazoline-4-yloxyacetic Acid

2-Methylquinazolin-4-ol is alkylated with bromoacetic acid in DMF using NaH as a base. The reaction proceeds at 60°C for 4 hours (Yield: 71%).

Activation and Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. 4-Chloro-2-fluoroaniline is added, and the mixture stirs at 25°C for 12 hours (Yield: 82%).

Table 3: Reaction Conditions for Method 3

Step Reagents/Conditions Yield (%)
Alkylation Bromoacetic acid, NaH, DMF 71
EDC/HOBt coupling EDC, HOBt, 4-chloro-2-fluoroaniline, DCM 82

Comparative Analysis of Synthetic Routes

Method 1 offers simplicity but moderate yields (68–74%). Method 2 achieves higher purity but requires costly reagents like DEAD. Method 3 provides the highest yield (82%) and is ideal for scale-up. Critical factors include:

  • Solvent choice : DMF and THF enhance reaction rates.
  • Catalysts : NaH and K₂CO₃ improve etherification efficiency.
  • Temperature control : Reactions above 80°C risk decomposition.

Optimization Strategies and Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time for quinazoline formation by 40%.
  • Catalytic hydrogenation : Replaces NaBH₄ with Pd/C for cleaner reduction (Yield increase: 8%).
  • Flow chemistry : Continuous processing improves amidation consistency (Purity: >98%).

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents/Functional Groups Molecular Weight Key Structural Notes Reference
N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (Target) 4-Cl-2-F-phenyl, 2-Me-quinazoline-4-oxy, acetamide ~385.8* Rigid quinazoline core; halogenated aryl N/A
2-{[3-(4-chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Cl-phenyl, sulfamoylphenyl, thioacetamide 501.0 Sulfamoyl group enhances polarity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide 4-F-phenyl, thiazole, chloroacetamide 270.7 Thiazole ring; simpler acetamide backbone
N-(4-chlorophenethyl)-2-(3,4-dibromo-pyrrol-dione-yl)acetamide 4-Cl-phenethyl, dibromo-pyrrolidone ~472.2* Bulky brominated heterocycle
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-F-phenyl, cyclohexyl, propylacetamido 334.2 Branched alkyl chain; dual acetamide groups

Notes:

  • The target compound’s quinazoline core distinguishes it from thiazole () or pyrrolidone () analogs.
  • Halogen positioning (e.g., 4-Cl-2-F vs.

Molecular Conformation and Interactions

  • Target Compound : The quinazoline ring likely adopts a planar conformation, with the 4-chloro-2-fluorophenyl group introducing torsional strain. Intramolecular hydrogen bonds (e.g., C–H···O) may stabilize the structure, as seen in related N-(substituted phenyl)acetamides .
  • Comparisons :
    • In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group causes a ~17° twist from the aromatic plane, reducing planarity.
    • The title compound in exhibits an 80.7° dihedral angle between the amide group and dichlorophenyl ring, suggesting steric hindrance.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The synthesis of quinazoline derivatives, including this compound, typically involves the modification of the quinazoline core structure. The compound can be synthesized through various methods, including cyclization reactions involving 2-methylquinazolin-4(3H)-one and appropriate chlorinated phenyl derivatives. The introduction of substituents such as chloro and fluoro groups is crucial for enhancing biological activity.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The incorporation of specific functional groups can lead to improved efficacy.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
Related quinazoline derivativeHepG218.79
Another derivativeMCF-720.98

The biological activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values as low as 7.09 µM against HepG2 cells, suggesting strong anticancer potential.

The mechanism underlying the anticancer activity of quinazoline derivatives typically involves inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, many compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. Molecular docking studies have demonstrated favorable binding interactions between these compounds and EGFR, correlating with their cytotoxic effects on cancer cells.

Case Studies

1. In Vitro Studies on Anticancer Activity
A study conducted on a series of quinazoline derivatives found that modifications at the 4-position significantly enhanced anticancer activity against MCF-7 and HepG2 cell lines. Notably, the derivative containing a phenyl thiosemicarbazide side chain exhibited an IC50 value of 18.79 µM against HepG2 cells, demonstrating its potential as an effective anticancer agent .

2. Molecular Docking Studies
Molecular modeling has been employed to predict the interactions between quinazoline derivatives and their biological targets. One study highlighted that derivatives with a 4-chloro substituent showed promising results in inhibiting EGFR with an IC50 value of 0.096 µM, indicating their potential as targeted therapies in cancer treatment .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, quinazoline methyl at δ 2.6 ppm) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ at m/z 386.08) .

Advanced: How can X-ray crystallography resolve the crystal structure of this compound?

Q. Methodological Answer :

  • Crystallization : Use slow evaporation (ethanol/water) to obtain single crystals .
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and hydrogen-bonding networks (e.g., intramolecular C–H⋯O interactions) .

Basic: What initial biological assays screen for its bioactivity?

Q. Methodological Answer :

  • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or HepG2) .
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced: What strategies elucidate the mechanism of action in cancer cell lines?

Q. Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., hedgehog pathway markers like Gli1) .
  • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to identify binding partners.
  • In Vivo Models : Xenograft studies in nude mice (dose: 10–50 mg/kg, i.p.) with tumor volume monitoring .

Basic: What solubility and stability parameters are critical during experimental design?

Q. Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Poor solubility may require PEG-400 co-solvents .
  • Stability :
    • pH Stability : HPLC monitoring under acidic (pH 3) and basic (pH 9) conditions .
    • Thermal Stability : TGA analysis (decomposition temperature >200°C indicates robustness) .

Advanced: How to address contradictions in reported biological activities of quinazoline derivatives?

Q. Methodological Answer :

  • Validation : Replicate studies across multiple cell lines (e.g., A549 vs. HeLa) .
  • Dose-Response Analysis : Compare EC₅₀ values under standardized conditions (e.g., serum-free media).
  • Meta-Analysis : Use databases like PubChem BioAssay to aggregate data and identify trends .

Advanced: What computational approaches predict binding affinity with target proteins?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina for pose prediction (e.g., binding to EGFR kinase domain) .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
  • QSAR Modeling : Train models using IC₅₀ data and descriptors like logP and polar surface area .

Basic: What purification techniques are effective post-synthesis?

Q. Methodological Answer :

  • Recrystallization : Ethanol/water (1:3) to remove unreacted starting materials .
  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
  • HPLC Prep : Semi-preparative C18 columns (flow rate: 5 mL/min) for >99% purity .

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